![molecular formula C20H25Cl2N3O2S2 B2989310 2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329870-71-4](/img/structure/B2989310.png)

2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

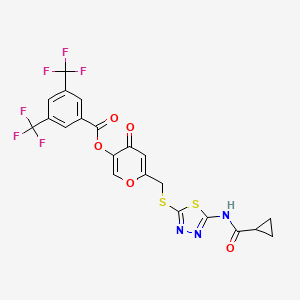

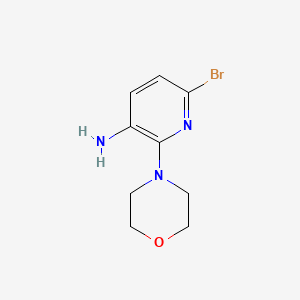

The compound is a complex organic molecule that contains several functional groups, including a thioether (R-S-R’), an amide (R-CO-NH2), and a pyridine ring (a six-membered ring with one nitrogen atom and five carbon atoms). The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the amide group could participate in condensation reactions, while the thioether group could be oxidized .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents.Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives are known to be effective corrosion inhibitors, which can be used in industrial chemistry and material science. They help protect metals from corroding, which is crucial in maintaining the integrity of structures and machinery .

Organic Semiconductors

Due to their electronic properties, thiophene derivatives play a prominent role in the advancement of organic semiconductors. These materials are essential for developing various electronic devices, including organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

Material Science Applications

In material science, thiophene derivatives find applications in the fabrication of advanced materials with specific properties. This includes their use in creating new types of polymers and composites that have improved characteristics such as strength, flexibility, or electrical conductivity .

Coordination Chemistry

Thiophene derivatives are used in coordination chemistry to create complex molecules with metals. These compounds can serve as ligands that bind to metal ions, forming coordination complexes with various potential applications .

Antimicrobial Activity

In medicine, certain thiophene derivatives exhibit antimicrobial properties. They can be used to develop new antibiotics or antiseptics that combat bacterial infections .

Analgesic and Anti-inflammatory Activity

Some thiophene derivatives have been found to possess analgesic and anti-inflammatory activities. This makes them potential candidates for developing new pain relief medications and anti-inflammatory drugs .

Antihypertensive Activity

Thiophene derivatives may also have antihypertensive effects, which could be utilized in creating medications to manage high blood pressure .

Antitumor Activity

There is evidence that certain thiophene derivatives can exhibit antitumor activity. This opens up possibilities for their use in cancer research, potentially leading to new treatments or therapies .

Future Directions

properties

IUPAC Name |

2-[3-(4-chlorophenyl)sulfanylpropanoylamino]-6-propan-2-yl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClN3O2S2.ClH/c1-12(2)24-9-7-15-16(11-24)28-20(18(15)19(22)26)23-17(25)8-10-27-14-5-3-13(21)4-6-14;/h3-6,12H,7-11H2,1-2H3,(H2,22,26)(H,23,25);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZVIOLONMWZOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCSC3=CC=C(C=C3)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25Cl2N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-((4-Chlorophenyl)thio)propanamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[Methyl-(6-methylpyrimidin-4-yl)amino]-N-(2-methylphenyl)piperidine-1-carboxamide](/img/structure/B2989228.png)

![2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2989230.png)

![2-(3-chlorophenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1(2H)-one](/img/structure/B2989231.png)

![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2989242.png)

![5-{[4-(3-Chlorophenyl)piperazin-1-yl]carbonyl}-3-pyridin-2-ylisothiazol-4-amine](/img/structure/B2989245.png)

![2,4,7,8-Tetramethyl-6-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2989248.png)